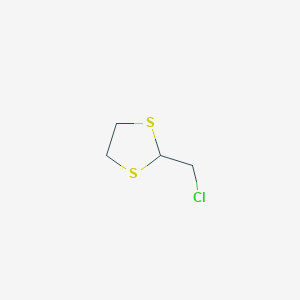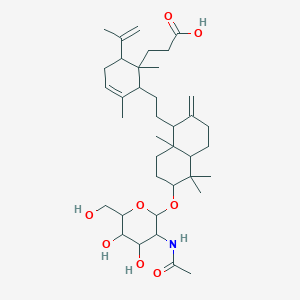
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C13H17BrO4 It is a derivative of propanoic acid, where the ethyl ester is substituted with a bromo and two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate typically involves the esterification of 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether are used.
Major Products
Scientific Research Applications
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate can be compared with other similar compounds:
Ethyl 2-bromopropanoate: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
Ethyl 3-bromopropionate: Another similar compound but with different substitution patterns on the phenyl ring.
4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromo and methoxy groups but differs in the overall structure and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open avenues for therapeutic applications.
Properties
CAS No. |
92018-57-0 |
|---|---|
Molecular Formula |
C13H17BrO4 |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H17BrO4/c1-4-18-13(15)6-5-9-7-11(16-2)12(17-3)8-10(9)14/h7-8H,4-6H2,1-3H3 |
InChI Key |
VUFQQEANWUHYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
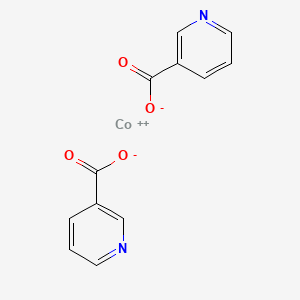


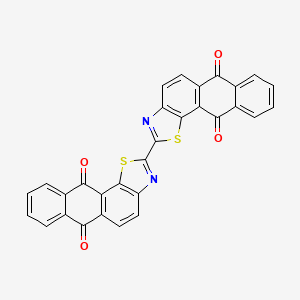
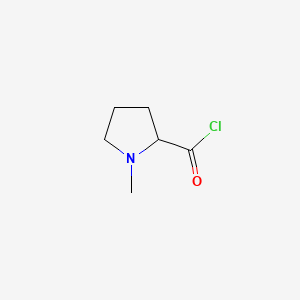
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
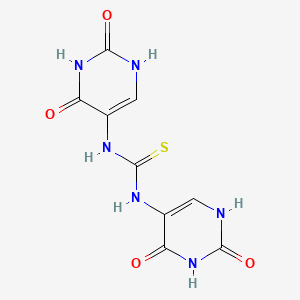
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)

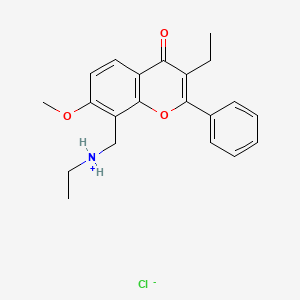
![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
